molecular formula C9H8F3N3 B1414862 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine CAS No. 5685-69-8

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1414862
CAS RN: 5685-69-8
M. Wt: 215.17 g/mol
InChI Key: IRSFDHYOPSXICW-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, or 1-M5T1H-I3A for short, is a novel synthetic compound that has been gaining traction in the scientific community due to its unique properties. This compound has the potential to be used for a variety of applications, from drug development to laboratory experiments.

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Recent research has demonstrated the versatility of indazole derivatives, including compounds similar to "1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine", in the field of organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules. For example, indazole derivatives have been explored for their potential applications in creating new pharmaceutical agents, showcasing promising anticancer and anti-inflammatory activities. Furthermore, these derivatives have been utilized in the development of drugs targeting protein kinases and neurodegenerative disorders. The structural diversity and pharmacological importance of indazole scaffolds make them a focal point in medicinal chemistry research (Denya, Malan, & Joubert, 2018).

Environmental Applications

Amine-functionalized compounds, closely related to "1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine", have been identified as effective materials for environmental remediation. Specifically, amine-functionalized sorbents have shown significant promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The interaction between the amine groups and PFAS facilitates efficient adsorption, offering a potential solution to the challenges posed by these persistent environmental pollutants. This application highlights the importance of amine-functionalized materials in addressing contemporary environmental issues (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis and Green Chemistry

The field of catalysis has also benefited from the properties of indazole derivatives. Studies have focused on the development of catalysts that are not only effective but also environmentally friendly. For instance, amine-functionalized metal-organic frameworks (MOFs) have been explored for their catalytic activities and potential applications in CO2 capture. The incorporation of amine groups into MOF structures enhances their interaction with CO2, facilitating its capture and separation from industrial emissions. This research underscores the role of amine-functionalized compounds in advancing green chemistry and sustainable industrial practices (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSFDHYOPSXICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651737
Record name 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

CAS RN

5685-69-8
Record name 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluoro-5-trifluoromethyl-benzonitrile (Matrix, 6.5 g, 34.4 mmol) and methylhydrazine (Aldrich, 2.72 mL, 51.6 mmol) in IPA (10 mL) were heated to reflux for 2 hours. The solvent was removed to afford the title compound as white solid.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.72 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bollenbach, C Lugnier, M Kremer, E Salvat… - European Journal of …, 2019 - Elsevier
Neuropathic pain is a chronic pain caused by a lesion or disease affecting the somatosensory nervous system. To date, no specific treatment has been developed to cure this pain. …
Number of citations: 17 www.sciencedirect.com

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